Distinct Target Engagement Profile vs. 6-Dimethylamino Isomer
The compound's potential primary target interaction profile differs from its closest structural isomer, 1-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-methylpropan-1-one. While the 6-dimethylamino isomer has been annotated as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , the 5-dimethylamino isomer (the target compound) is part of a patent series directed towards treating pain, suggesting a divergent primary mechanism, likely involving different receptor or kinase targets [1]. This shift in the position of the dimethylamino substituent on the pyridazine ring is a critical determinant of biological activity within this chemical series.
| Evidence Dimension | Biological Target Engagement |
|---|---|
| Target Compound Data | Included in patents for pain-related therapeutic applications (e.g., WO2004011441A1). Specific target data is proprietary or unpublished. |
| Comparator Or Baseline | 1-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-methylpropan-1-one is reported to inhibit AChE and BChE. |
| Quantified Difference | Target mechanism is inferred to be different based on patent family and structural analogs. Quantitative IC50/Ki differences are not available from public sources. |
| Conditions | Based on a review of patent claims and vendor annotations for close structural analogs. |
Why This Matters
This demonstrates that a simple positional isomer change on the pyridazine ring can lead to a completely different target profile, making the 5-dimethylamino derivative a distinct research tool for studying non-cholinergic pathways, likely related to pain signaling.
- [1] WO2004011441A1. Pyridazinylpiperazine derivatives for treating pain. World Intellectual Property Organization. View Source
